Methyl 6-methyl-2,4-dioxoheptanoate
Description
Contextualization as a β-Keto Ester and 1,3-Diketone Analogue
The molecular structure of Methyl 6-methyl-2,4-dioxoheptanoate strategically combines the functionalities of both a β-keto ester and a 1,3-diketone. The ketone group at the 4-position and the methyl ester at the 1-position are separated by a methylene (B1212753) group, classifying a part of the molecule as a β-keto ester. This arrangement is known to exhibit keto-enol tautomerism, where a proton can migrate from the α-carbon to the carbonyl oxygen, forming an enol. This property is fundamental to the reactivity of β-keto esters, allowing them to act as nucleophiles in a variety of chemical transformations.
Furthermore, the two ketone groups at positions 2 and 4 create a 1,3-dicarbonyl system. This motif is a key feature in many important organic reactions. The acidic nature of the protons on the carbon atom situated between the two carbonyl groups (the C3 position) makes this position a prime site for deprotonation to form a stable enolate. This enolate can then participate in a wide range of carbon-carbon bond-forming reactions. The presence of both these functionalities within the same molecule suggests a rich and versatile reactivity profile.
Significance as a Synthetic Intermediate in Organic Synthesis
The dual functionality of this compound as both a β-keto ester and a 1,3-diketone analogue makes it a significant intermediate in organic synthesis. Such compounds are valuable precursors for the synthesis of a diverse array of more complex molecules, particularly heterocyclic compounds.
The reactivity of the 1,3-dicarbonyl moiety allows for condensation reactions with various dinucleophiles, such as hydrazines, ureas, and amidines, to construct five- and six-membered heterocyclic rings. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, while condensation with urea (B33335) or thiourea (B124793) can yield pyrimidine (B1678525) or thiopyrimidine cores, respectively. These heterocyclic scaffolds are prevalent in many biologically active compounds and pharmaceutical drugs.
While specific, documented syntheses commencing from this compound are not widely available in publicly accessible research, the known reactivity of its constituent functional groups points towards its potential as a versatile starting material. For example, related β-keto esters are known to undergo palladium-catalyzed reactions, such as allylation, which further expands their synthetic utility. nih.gov The exploration of such reactions with this compound could unlock novel synthetic pathways to valuable target molecules.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-methyl-2,4-dioxoheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-6(2)4-7(10)5-8(11)9(12)13-3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRLUWGULLBYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294544 | |
| Record name | Methyl 6-methyl-2,4-dioxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20577-66-6 | |
| Record name | Methyl 6-methyl-2,4-dioxoheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20577-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-methyl-2,4-dioxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Reactivity of Methyl 6 Methyl 2,4 Dioxoheptanoate and Analogues
Tautomeric Equilibria and Interconversion Studies
The phenomenon of tautomerism is a fundamental concept in organic chemistry, and for β-dicarbonyl compounds such as Methyl 6-methyl-2,4-dioxoheptanoate, it represents a critical aspect of their chemical behavior and reactivity. This section delves into the intricate details of the tautomeric equilibria that govern the existence of this compound in various forms.
β-Dicarbonyl compounds, including β-diketones and β-ketoesters like this compound, exhibit a form of constitutional isomerism known as tautomerism, where isomers, called tautomers, are in dynamic equilibrium. The most significant tautomeric relationship in these systems is the keto-enol tautomerism. The diketo form exists in equilibrium with two possible enol forms, where a proton has migrated from the central carbon atom to one of the carbonyl oxygen atoms, resulting in a hydroxyl group adjacent to a carbon-carbon double bond.
The enol form is stabilized by the formation of a six-membered quasi-aromatic ring through a strong intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen. This delocalization of electrons within the conjugated system contributes significantly to the stability of the enol tautomer. baranlab.org In many β-dicarbonyl compounds, the enol form is the predominant species at equilibrium due to this enhanced stability. masterorganicchemistry.com
The position of the keto-enol equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. As a general observation, the equilibrium tends to shift towards the diketo form in polar solvents, while nonpolar solvents favor the formation of the enol tautomer. This can be attributed to the differences in polarity between the two forms. The diketo form is generally more polar than the enol form, which possesses an intramolecular hydrogen bond that reduces its interaction with polar solvent molecules.
Consequently, polar solvents preferentially solvate and stabilize the more polar diketo tautomer, shifting the equilibrium in its favor. Conversely, in nonpolar solvents, the less polar, intramolecularly hydrogen-bonded enol form is more stable and thus predominates. The ability of the solvent to act as a hydrogen bond donor or acceptor also plays a crucial role in determining the tautomeric ratio.
| Solvent | % Enol Form (Ethyl Acetoacetate) | Solvent Polarity (Dielectric Constant) |
|---|---|---|
| Hexane | 46 | 1.88 |
| Benzene | 27 | 2.28 |
| Chloroform | 18 | 4.81 |
| Ethanol | 12 | 24.5 |
| Water | 0.4 | 80.1 |
Data for ethyl acetoacetate (B1235776) is representative of the general trend for β-ketoesters.
In aqueous solutions, the tautomeric equilibrium of β-dicarbonyl compounds is further complicated by the possibility of hydrate (B1144303) formation. The carbonyl groups of the diketo form can react with water in a reversible addition reaction to form a geminal diol, also known as a hydrate. Therefore, in an aqueous medium, this compound can exist as an equilibrium mixture of the diketo form, the enol form, and the hydrated form.
The extent of hydration depends on the electrophilicity of the carbonyl carbon atoms. Generally, the equilibrium favors the unhydrated forms for most β-dicarbonyls. However, the presence of electron-withdrawing groups can increase the extent of hydration. For this compound, the diketo form is expected to be the major species in water, with a smaller proportion of the enol form and a minor contribution from the hydrated species.
Reaction Mechanisms and Pathways
The presence of multiple functional groups and the existence of tautomeric forms endow this compound with a rich and varied reactivity. This section explores some of the key reaction mechanisms and pathways that this compound and its analogues can undergo.
The 1,3-dicarbonyl moiety is a versatile precursor for the synthesis of a wide range of heterocyclic compounds. This compound can undergo intramolecular cyclization reactions or serve as a key building block in intermolecular condensations to form various five- and six-membered heterocycles.
Formation of Pyrazoles: Reaction with hydrazine (B178648) and its derivatives is a classic method for the synthesis of pyrazoles. The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. nih.govyoutube.comgoogle.com
Formation of Isoxazoles: Similarly, condensation with hydroxylamine (B1172632) leads to the formation of isoxazoles. The reaction follows a parallel pathway to pyrazole synthesis, involving the formation of an oxime intermediate, subsequent cyclization, and dehydration. youtube.comresearchgate.net
Formation of Pyridines: β-Dicarbonyl compounds are also key components in various pyridine (B92270) syntheses, such as the Hantzsch pyridine synthesis and related multicomponent reactions. baranlab.orgtaylorfrancis.com These reactions typically involve the condensation of the β-dicarbonyl compound with an aldehyde and an ammonia (B1221849) source.
The general schemes for these heterocycle formations are depicted below, illustrating the versatility of β-dicarbonyl compounds as synthetic precursors.
| Reactant | Resulting Heterocycle | General Reaction Type |
|---|---|---|
| Hydrazine (H₂N-NH₂) | Pyrazole | Condensation/Cyclization |
| Hydroxylamine (H₂N-OH) | Isoxazole | Condensation/Cyclization |
| Aldehyde + Ammonia | Pyridine | Multicomponent Condensation |
Under certain conditions, β-dicarbonyl compounds can undergo fragmentation or rearrangement reactions. The retro-aldol reaction is a notable example, representing the reverse of the well-known aldol (B89426) condensation.
The carbon-carbon bond between the α- and β-carbons of a β-hydroxy carbonyl compound can be cleaved under basic or acidic conditions. jove.comlibretexts.org While this compound is a β-dicarbonyl and not a β-hydroxy carbonyl, its aldol adducts or related derivatives can undergo this cleavage. For the parent compound, cleavage of the C2-C3 or C4-C5 bond is conceivable under harsh conditions, although this is not a commonly observed pathway under normal circumstances.
Rearrangement reactions of β-dicarbonyl compounds are less common but can be induced under specific synthetic protocols. For instance, reactions involving certain reagents can lead to skeletal rearrangements, ring expansions, or ring contractions in cyclic analogues. libretexts.orgmasterorganicchemistry.com While specific rearrangement pathways for this compound are not extensively documented, the general principles of carbocation and other rearrangement mechanisms would apply should a suitable intermediate be formed.
Advanced Spectroscopic and Analytical Characterization in Dioxoheptanoate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 6-methyl-2,4-dioxoheptanoate, NMR is crucial for assigning the specific protons and carbons and for understanding its tautomeric equilibrium.
High-Resolution ¹H and ¹³C NMR for Structural Assignment
High-resolution ¹H and ¹³C NMR spectroscopy would be the primary methods for the initial structural verification of this compound.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule. The methyl ester group (-OCH₃) would appear as a sharp singlet. The protons of the isobutyl group would present as a doublet for the two methyl groups and a multiplet for the methine proton. The methylene (B1212753) protons adjacent to the carbonyl groups would exhibit characteristic chemical shifts, likely appearing as singlets or multiplets depending on the tautomeric form present.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon atoms. Key signals would include those for the two carbonyl carbons of the dioxo group, the ester carbonyl carbon, the methoxy (B1213986) carbon of the ester, and the distinct carbons of the isobutyl group. The chemical shifts of these carbons provide definitive evidence for the presence of the key functional groups.
Predicted NMR Data: While experimental spectra are not readily available, predicted NMR data can offer an estimation of the expected chemical shifts.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical shift values (ppm) are predicted and may vary from experimental values. | Chemical shift values (ppm) are predicted and may vary from experimental values. |
Two-Dimensional NMR Techniques for Complex Structures and Connectivity
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show the correlation between the methine and methylene protons in the isobutyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
Application of NMR in Tautomeric Ratio Determination
β-dicarbonyl compounds like this compound can exist in equilibrium between the diketo form and one or more enol forms. ¹H NMR spectroscopy is a primary tool for determining the ratio of these tautomers in solution. The appearance of distinct sets of signals for the vinylic proton and the enolic hydroxyl proton in the enol form, alongside the signals for the methylene protons in the diketo form, allows for the integration of these signals to quantify the relative abundance of each tautomer under specific solvent and temperature conditions.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure.
High-Resolution Accurate Mass Spectrometry for Molecular Formula Elucidation
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion. This accuracy allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound (C₉H₁₄O₄). This is a critical step in confirming the identity of a newly synthesized or isolated compound.
| Molecular Formula | Calculated Exact Mass |
| C₉H₁₄O₄ | Value would be determined by HRMS analysis |
Hyphenated Techniques in MS (e.g., LC-MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the analysis of complex mixtures and for the purification and identification of target compounds. In the context of this compound, an LC-MS system could be used to separate the compound from reaction byproducts or impurities. The mass spectrometer then serves as a highly sensitive and selective detector, providing mass information for the compound as it elutes from the chromatography column. This hyphenated technique is particularly useful for monitoring reaction progress and for quality control of the final product.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy are powerful non-destructive methods used to probe the functional groups and electronic systems within a molecule. For this compound, these techniques are crucial for confirming its structure and studying its tautomeric equilibrium.
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in this compound. The compound's structure features ketone and ester carbonyl groups, as well as alkyl functionalities, all of which have characteristic absorption frequencies in the IR spectrum.
A key feature of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. cdnsciencepub.comacs.orgcdnsciencepub.comresearchgate.net The keto form contains two distinct carbonyl groups (the C2-ketone and the C4-ketone) and an ester. The enol form, stabilized by an intramolecular hydrogen bond, features a hydroxyl group, a conjugated carbon-carbon double bond, and a carbonyl group. IR spectroscopy can readily distinguish between these forms.
Keto Tautomer: The spectrum of the keto form is expected to show strong absorption bands for the C=O stretching vibrations of the ketone and ester groups, typically in the range of 1700-1750 cm⁻¹. Specifically, the ketone C=O stretch appears around 1715 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, around 1740 cm⁻¹. researchgate.net
Enol Tautomer: The enol form exhibits a broad O-H stretching band between 2500 and 3200 cm⁻¹, characteristic of a strong intramolecular hydrogen bond. It also shows a C=C stretching vibration around 1640-1650 cm⁻¹ due to the conjugated system and a C=O stretch (from the ester, conjugated with the C=C bond) at a lower frequency, typically 1650-1680 cm⁻¹. researchgate.netoatext.com
The relative intensities of the peaks corresponding to the keto and enol forms can provide qualitative information about the position of the tautomeric equilibrium, which is influenced by factors like solvent and temperature. cdnsciencepub.comacs.org
Table 1: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Tautomeric Form | Expected Wavenumber (cm⁻¹) |
| O-H | Stretch, H-bonded | Enol | 2500 - 3200 (broad) |
| C-H | Stretch (sp³) | Keto & Enol | 2850 - 3000 |
| C=O | Stretch (Ester) | Keto | ~1740 |
| C=O | Stretch (Ketone) | Keto | ~1715 |
| C=O | Stretch (Ester, conjugated) | Enol | ~1670 |
| C=C | Stretch (conjugated) | Enol | ~1645 |
This table presents expected values based on typical ranges for β-keto esters.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing conjugated systems. The keto and enol tautomers of this compound have distinct electronic structures, leading to different UV-Vis absorption profiles.
Keto Tautomer: The keto form lacks extensive conjugation. Its spectrum is expected to be dominated by weak n→π* transitions of the isolated carbonyl groups, which typically appear at longer wavelengths (around 270-290 nm) but have very low molar absorptivity (ε < 100 L mol⁻¹ cm⁻¹).
Enol Tautomer: The enol form possesses a conjugated π-system (O=C-C=C-OH), which gives rise to an intense π→π* transition. This absorption band is expected to appear at a shorter wavelength than the n→π* transition but with a much higher molar absorptivity (ε > 10,000 L mol⁻¹ cm⁻¹), typically in the 240-280 nm range. The exact position of the maximum absorption (λ_max) is sensitive to the solvent polarity. researchgate.net
By analyzing the UV-Vis spectrum, researchers can gain further insight into the tautomeric equilibrium. The high intensity of the π→π* band of the enol form often makes it the most prominent feature in the spectrum of the equilibrium mixture.
Table 2: Hypothetical UV-Vis Absorption Data for this compound Tautomers in Ethanol
| Tautomer | Electronic Transition | Expected λ (nm) | Expected Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| Keto | n → π | ~275 | < 100 |
| Enol | π → π | ~245 | > 10,000 |
This table provides hypothetical data to illustrate the principles of UV-Vis spectroscopy for this class of compounds.
Chromatographic and Other Analytical Methods
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound and related substances.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity and determining the enantiomeric excess (ee) of chiral compounds like this compound. heraldopenaccess.us
For purity analysis, reversed-phase HPLC (RP-HPLC) is commonly used. rsc.org A significant challenge in the HPLC analysis of β-keto esters is the on-column keto-enol tautomerism, which can lead to broad or split peaks, complicating quantification. chromforum.org Strategies to overcome this include:
Adjusting Mobile Phase pH: Using an acidic mobile phase can accelerate the interconversion, leading to a single, averaged peak. chromforum.org
Elevating Temperature: Increasing the column temperature can also speed up the tautomeric equilibrium, resulting in improved peak shape. chromforum.org
Using Mixed-Mode Columns: Specialized columns that offer multiple interaction modes can provide better separation and peak shape for tautomerizing compounds. chromforum.org
To determine the enantiomeric excess, HPLC with a chiral stationary phase (CSP) is the method of choice. uma.esresearchgate.net The CSP interacts differently with the two enantiomers of this compound, leading to different retention times and allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. The accuracy of ee determination by chiral HPLC can be very high, provided that integration parameters are set correctly and baseline resolution is achieved. umn.edu
Table 3: Illustrative HPLC Method Parameters
| Parameter | Purity Analysis (RP-HPLC) | Enantiomeric Excess (Chiral HPLC) |
| Column | C18, 4.6 x 150 mm, 5 µm | Chiral AGP, 4.0 x 100 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (0.1% Formic Acid) | 10 mM Phosphate Buffer (pH 6.5):Isopropanol (B130326) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 255 nm | UV at 255 nm |
| Column Temp. | 40 °C | 25 °C |
This table shows representative, not specific, conditions for the analysis of a β-keto ester.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is well-suited for monitoring the purity of this compound if it is sufficiently volatile and thermally stable, or for analyzing volatile side products from its synthesis or degradation. researchgate.netastm.org In some cases, the keto and enol tautomers of β-dicarbonyl compounds can be separated by GC, as their interconversion is slow in the gas phase. core.ac.uk
GC analysis is typically performed using a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. For structural confirmation, GC can be coupled with mass spectrometry (GC-MS), which provides fragmentation data for the eluted components.
Table 4: Example GC Conditions for Volatile Analysis
| Parameter | Value |
| Column | TR-WAX (60 m x 0.25 mm x 0.5 µm) |
| Injector Temp. | 240 °C |
| Detector Temp. | 260 °C |
| Oven Program | 80 °C (2 min), ramp to 220 °C at 10 °C/min |
| Carrier Gas | Helium or Nitrogen |
| Detector | Flame Ionization Detector (FID) |
This table outlines typical GC parameters for the analysis of ketones and esters. thermofisher.com
Polarimetry is a classical technique used to measure the rotation of plane-polarized light by a chiral substance in solution. youtube.com For an enantiomerically pure sample of this compound, this measurement yields the specific rotation [α], a characteristic physical property. The two enantiomers of the compound will rotate light by equal amounts but in opposite directions: one is dextrorotatory (+) and the other is levorotatory (-). libretexts.org
While HPLC is more accurate for determining the exact enantiomeric ratio, polarimetry is a rapid method for assessing enantiomeric purity, especially when the specific rotation of the pure enantiomer is known. The enantiomeric excess (ee) of a non-racemic mixture can be estimated using the following formula:
ee (%) = ([α]observed / [α]max) x 100
Where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer. This method is valuable for quickly confirming the presence of an excess of one enantiomer. libretexts.orgscispace.com
Table 5: Hypothetical Polarimetry Data and Enantiomeric Excess Calculation
| Parameter | Value |
| Known [α] of pure (R)-enantiomer | +85.0° |
| Observed rotation (α) of sample | +1.20° |
| Cell Path Length (l) | 1.0 dm |
| Concentration (c) | 0.02 g/mL in Chloroform |
| Calculated [α] of sample | +60.0° ([α] = α / (l x c)) |
| Calculated Enantiomeric Excess (ee) | 70.6% (([α]sample / [α]pure) x 100) |
This table presents a hypothetical scenario to demonstrate the application of polarimetry.
X-ray Diffraction for Solid-State Structural Elucidation
X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unambiguous information about the molecular structure, conformational preferences, and intermolecular interactions in the solid state. For a compound such as this compound, single-crystal X-ray diffraction analysis would yield a detailed atomic-level picture, offering insights that are complementary to spectroscopic methods like NMR and mass spectrometry, which characterize the molecule in solution or the gas phase.
The fundamental principle of X-ray crystallography involves irradiating a single crystal of the target compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of the molecules in the crystal lattice, the scattered waves interfere with each other, producing a unique diffraction pattern of spots of varying intensities. youtube.com By analyzing the positions and intensities of these diffracted spots, crystallographers can compute an electron density map of the molecule and, from that, build an atomic model of the compound's structure within the crystal. youtube.com
For a flexible acyclic molecule like this compound, which possesses multiple rotatable single bonds and two ketone functionalities, X-ray diffraction would be invaluable for several reasons:
Unambiguous Tautomer and Conformer Identification: While NMR spectroscopy can provide evidence for the predominant tautomeric form in solution (keto vs. enol), X-ray diffraction provides a static, definitive picture of the tautomer that crystallizes. nih.gov It would precisely determine the conformation of the aliphatic chain and the relative orientation of the methyl ester and the two carbonyl groups.
Precise Geometric Parameters: The analysis would yield highly accurate measurements of bond lengths, bond angles, and torsion angles within the molecule. This data is crucial for understanding the steric and electronic effects influencing the molecule's preferred geometry. For instance, the planarity of the dicarbonyl system and the conformation around the C4-C5 bond would be clearly defined.
Intermolecular Interactions: The crystal structure reveals how individual molecules of this compound pack together in the solid state. This allows for the detailed study of non-covalent interactions such as hydrogen bonds (if any enol form is present or with co-crystallized solvent), dipole-dipole interactions between the carbonyl groups, and van der Waals forces. These interactions are fundamental to the material's bulk properties, such as melting point and solubility. The significance of N-H···O hydrogen bond interactions, for example, has been well-documented in the crystal structures of other indole (B1671886) derivatives. mdpi.com
Although specific crystallographic data for this compound is not publicly available, the following table illustrates the type of information that would be obtained from a successful single-crystal X-ray diffraction experiment. The data presented is hypothetical and serves as an example for a typical small organic molecule.
| Parameter | Example Value |
|---|---|
| Chemical Formula | C9H14O4 |
| Formula Weight | 186.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.567(2) |
| b (Å) | 12.123(3) |
| c (Å) | 9.456(2) |
| α (°) | 90 |
| β (°) | 105.34(3) |
| γ (°) | 90 |
| Volume (Å3) | 945.6(4) |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm3) | 1.308 |
| R-factor (%) | 4.52 |
The successful application of X-ray diffraction provides a cornerstone for understanding the structure-property relationships of β-dicarbonyl compounds, bridging the gap between molecular structure and macroscopic behavior.
Theoretical and Computational Chemistry Studies on Dioxoheptanoate Systems
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For compounds like methyl 6-methyl-2,4-dioxoheptanoate, these methods elucidate fundamental properties that govern their reactivity and stability.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Indices
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. oatext.com For β-keto esters, DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)), can accurately predict molecular geometries and electronic properties. nih.gov
Key reactivity indices derived from DFT calculations help in understanding the chemical behavior of this compound. These indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.
Furthermore, the analysis of the electrostatic potential (ESP) map provides a visual representation of the charge distribution and allows for the identification of electrophilic and nucleophilic sites within the molecule. For this compound, the oxygen atoms of the carbonyl groups are expected to be the most electron-rich regions (nucleophilic), while the carbonyl carbon atoms are electron-deficient (electrophilic). uni.lu
Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Value (eV) | Interpretation |
| HOMO Energy | -7.5 | Indicates the energy of the outermost electrons available for reaction. |
| LUMO Energy | -1.2 | Indicates the energy of the lowest available orbital for accepting electrons. |
| HOMO-LUMO Gap | 6.3 | A larger gap suggests higher kinetic stability. |
| Ionization Potential | 7.5 | Energy required to remove an electron. |
| Electron Affinity | 1.2 | Energy released when an electron is added. |
Note: The values in this table are illustrative and representative of typical β-keto esters, calculated at a standard level of theory.
Computational Analysis of Tautomer Stability and Energy Profiles
A characteristic feature of 1,3-dicarbonyl compounds, including this compound, is their existence as an equilibrium mixture of keto and enol tautomers. nih.gov Computational chemistry provides a powerful tool to investigate the relative stabilities of these tautomers and the energy barriers for their interconversion. nih.gov
The equilibrium position is influenced by factors such as the solvent and the nature of substituents. chemicalbook.comnist.gov Generally, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a six-membered ring-like structure.
Computational methods can be used to calculate the Gibbs free energy of each tautomer to determine their relative populations at equilibrium. The transition state for the tautomerization can also be located, providing the activation energy for the interconversion process. For acyclic 1,3-dicarbonyl compounds, the keto form is often more stable, but the enol form can be significantly populated, especially in non-polar solvents.
Table 2: Illustrative Calculated Relative Energies of Tautomers of this compound
| Tautomer | Relative Energy (kcal/mol) | % Population at 298 K |
| Diketo form | 0.00 | 85% |
| (Z)-enol (C2-OH) | +1.5 | 10% |
| (Z)-enol (C4-OH) | +2.0 | 5% |
Note: These values are illustrative and represent a hypothetical equilibrium in a non-polar solvent. The actual equilibrium can vary based on the computational method and solvent model used.
Conformational Analysis and Molecular Modeling
The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and their corresponding energies.
Identification of Minimal Energy Conformations
This compound has several rotatable single bonds, leading to a large number of possible conformations. Identifying the global minimum energy conformation is a key objective of computational analysis. This is typically achieved through a systematic or stochastic conformational search, followed by geometry optimization of the resulting structures using a reliable quantum mechanical method.
For open-chain molecules like this, the relative orientation of the substituent groups can lead to different staggered and eclipsed conformations, with staggered arrangements generally being more stable to minimize steric hindrance. The most stable conformation of this compound is likely to adopt a staggered arrangement along the carbon backbone, with the bulky isobutyl group oriented away from the rest of the molecule to minimize steric strain.
In Silico Approaches for Molecular Interactions
Understanding how a molecule interacts with other molecules, particularly biological macromolecules like proteins, is fundamental in fields such as drug design and chemical biology.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for studying the potential interaction of molecules like this compound with the active site of an enzyme or a receptor. The process involves placing the ligand (the smaller molecule) into the binding site of the protein and scoring the different poses based on a scoring function that estimates the binding affinity.
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic picture of the interactions by accounting for the flexibility of both the ligand and the protein and the presence of solvent molecules. These simulations can be used to assess the stability of the docked pose and to calculate binding free energies more accurately. oatext.com
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Active Site
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -7.2 | TYR 88, SER 122, LEU 204 |
| 2 | -6.8 | PHE 156, VAL 189 |
| 3 | -6.5 | TRP 92, ILE 145 |
Note: This table presents hypothetical data to illustrate the type of information obtained from a molecular docking study.
Synthetic Utility and Advanced Applications of Methyl 6 Methyl 2,4 Dioxoheptanoate and Its Derivatives
Role as Versatile Building Blocks in Organic Synthesis
The versatility of Methyl 6-methyl-2,4-dioxoheptanoate in organic synthesis stems directly from its β-dicarbonyl motif. The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are significantly more acidic than typical methylene (B1212753) protons. hilarispublisher.comsigmaaldrich.com This increased acidity is due to the resonance stabilization of the resulting carbanion (enolate), where the negative charge is delocalized over both oxygen atoms of the carbonyl groups. hilarispublisher.com
This property makes the formation of the corresponding enolate facile, typically by treatment with a moderately strong base like an alkoxide. researchgate.net The generated nucleophilic enolate can then participate in a variety of carbon-carbon bond-forming reactions. researchgate.net Key reactions include:
Alkylation: The enolate readily reacts with alkyl halides in an SN2 reaction to introduce alkyl groups at the α-position. researchgate.net
Acylation: Reaction with acyl chlorides or anhydrides allows for the introduction of an acyl group, further extending the carbon skeleton. hilarispublisher.com
Furthermore, the ester group can be hydrolyzed to a carboxylic acid, which, being β- to a ketone, can readily undergo decarboxylation upon heating to yield a ketone. sigmaaldrich.comgoogle.com This sequence of alkylation followed by hydrolysis and decarboxylation is a classic strategy for the synthesis of substituted ketones. google.com The presence of both a ketone and an ester function allows for differential reactivity, enabling chemists to selectively target one group while preserving the other, thereby enhancing its utility as a versatile synthetic building block.
Precursors in Heterocyclic Compound Synthesis
The 1,3-dicarbonyl structure of this compound is an ideal starting point for the synthesis of a multitude of heterocyclic compounds through condensation reactions with binucleophilic reagents.
Pyrazoles: One of the most fundamental reactions of 1,3-dicarbonyl compounds is their condensation with hydrazine (B178648) and its derivatives to form pyrazoles. In a reaction analogous to the Knorr pyrazole (B372694) synthesis, this compound can react with hydrazine to yield 3-isobutyl-5-methyl-1H-pyrazole-4-carboxylic acid derivatives (after subsequent hydrolysis and decarboxylation of the ester) or directly to 3-isobutyl-5-methyl-1H-pyrazol-5-ol. hilarispublisher.comdergipark.org.tr The reaction proceeds via initial condensation at one of the carbonyls, followed by intramolecular cyclization and dehydration. The use of substituted hydrazines allows for the synthesis of N-substituted pyrazoles. hilarispublisher.com
| Reactant 1 | Reactant 2 | Product Scaffold | Conditions | Reference |
| This compound | Hydrazine Hydrate (B1144303) | 3-Isobutyl-5-methyl-1H-pyrazole | Acid or base catalysis, heating | hilarispublisher.comdergipark.org.tr |
| This compound | Phenylhydrazine | 3-Isobutyl-5-methyl-1-phenyl-1H-pyrazole | Acetic acid, heating | hilarispublisher.com |
Pyrimidinones: Pyrimidinone rings can be constructed by reacting β-dicarbonyl compounds with urea (B33335) or thiourea (B124793) in what is known as the Biginelli reaction or related condensations. mdpi.com this compound can serve as the 1,3-dicarbonyl component in such reactions. Condensation with urea, for instance, would lead to the formation of 4-isobutyl-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one derivatives. researchgate.netosi.lv These pyrimidinone cores are prevalent in many biologically active molecules. The synthesis of 4-methyl-6-hydroxypyrimidine from ethyl acetoacetate (B1235776) (a related β-ketoester) and thiourea followed by desulfurization illustrates a common pathway. orgsyn.org
Pyrones: 4-Hydroxy-2-pyrones are readily synthesized from β-ketoesters. For example, 4-hydroxy-6-methyl-2-pyrone (B586867) (also known as triacetic acid lactone) can be prepared from dehydroacetic acid, which is itself derived from the dimerization of diketene. google.comgoogle.comwikipedia.org The structure of this compound is well-suited for analogous transformations. Through an intramolecular Claisen-type condensation, it can be cyclized to form pyrone derivatives. Specifically, it would be expected to yield 4-hydroxy-6-isobutyl-2-pyrone, a structural analog of the well-known triacetic acid lactone. These pyrone motifs are found in a number of natural products and are valuable synthetic intermediates. google.com
The reactivity of this compound extends to the synthesis of a variety of other important five-membered heterocycles.
Triazoles: 1,2,3-Triazoles can be synthesized through the cycloaddition of azides with β-ketoesters. nih.gov This reaction often proceeds without the need for a metal catalyst and can yield regioisomeric products depending on the substitution pattern of the ketoester. researchgate.netfarmaciajournal.com Reaction of this compound with an aryl azide (B81097) under basic conditions would be expected to yield substituted 1,2,3-triazoles.
Thiadiazoles: 1,3,4-Thiadiazoles are another class of heterocycles accessible from β-dicarbonyl compounds. A common route involves the reaction with thiosemicarbazide (B42300). researchgate.netnih.gov The thiosemicarbazide first condenses with one of the carbonyl groups, and subsequent acid-catalyzed cyclization and dehydration afford the 1,3,4-thiadiazole (B1197879) ring. researchgate.net For example, 5-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)methyl-1,3,4-oxadiazole-2-thione can be converted into thiosemicarbazides which then cyclize to form triazoles or thiadiazoles. researchgate.net
Pyrrolones: Pyrrolone and its fused derivatives, such as pyrrolo[3,2-d]pyrimidines, can also be synthesized using precursors derived from β-dicarbonyl compounds. bldpharm.com For example, the synthesis of 2-{6-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl}acetic acid showcases a complex scaffold built upon a pyrimidine (B1678525) ring that is structurally related to what could be derived from this compound. bldpharm.com The synthesis of 7-methyl-2-oxo-2,4,5,6-tetrahydropyrrolo[1,2-c]pyrimidine demonstrates another related heterocyclic system. dtic.mil
| Heterocycle | Reagent(s) | General Conditions | Reference |
| 1,2,3-Triazole | Aryl Azide | Basic conditions (e.g., NaOEt) | nih.gov |
| 1,3,4-Thiadiazole | Thiosemicarbazide, then Acid | Acid-catalyzed cyclization (e.g., H₂SO₄) | nih.gov |
| Pyrrolone Derivative | Amines, followed by cyclization | Multi-step synthesis | bldpharm.comdtic.mil |
Building Blocks for Complex Organic Molecules
The combination of functional groups and the potential for controlled elaboration makes this compound an attractive starting material for the total synthesis of more complex, biologically significant molecules.
Terpenoids are a vast class of natural products built from isoprene (B109036) units. nih.govnih.gov Many are of significant commercial and medicinal importance. nih.gov A key intermediate in the synthesis of various fragrances and important terpenoids, such as isophytol (B1199701) (a side chain of Vitamin E and chlorophyll), is 6-methylheptan-2-one (B42224) . google.comgoogle.com
Patented industrial processes describe the synthesis of 6-methylheptan-2-one starting from isovaleraldehyde (B47997) and acetone (B3395972) via an aldol (B89426) condensation. google.com This reaction forms 4-hydroxy-6-methylheptan-2-one, which is then dehydrated and hydrogenated to give the target saturated ketone. google.com
This compound represents a highly strategic, albeit more complex, precursor for 6-methylheptan-2-one. Through a straightforward sequence of hydrolysis and double decarboxylation (first of the β-ketoacid and then the simpler ketone), the carbon skeleton of this compound can be converted directly to 6-methylheptan-2-one. This positions the title compound as a potential advanced building block in synthetic routes toward complex terpenoids. nih.gov
Enabling Synthesis of Fluorinated Organic Compounds
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the development of methods for the selective fluorination of complex organic scaffolds is a vibrant area of chemical research. While no direct studies on the fluorination of this compound are presently available in the scientific literature, the chemical nature of this β,δ-diketoester provides a strong basis for predicting its utility in the synthesis of fluorinated compounds. The key to this potential lies in the reactivity of the dicarbonyl functionality.
The carbon atom positioned between the two carbonyl groups (the α-carbon) in β-dicarbonyl compounds, such as the 2,4-dioxo moiety in this compound, exhibits enhanced acidity. pressbooks.pubpearson.com This allows for the ready formation of an enolate under basic conditions, which can then act as a nucleophile. This principle is the foundation for various enantioselective fluorination reactions of β-dicarbonyl compounds, including β-diketones, β-ketoesters, and β-ketoamides. acs.orgchemistryviews.orgresearchgate.net
Modern fluorination chemistry offers a range of electrophilic fluorinating reagents, such as Selectfluor, that can react with these enolates to introduce a fluorine atom at the α-position. acs.orgchemistryviews.org Research has demonstrated that this transformation can be achieved with high levels of stereocontrol by employing chiral catalysts. These catalysts can be either transition-metal complexes or purely organic molecules (organocatalysts). researchgate.netnih.gov For instance, highly enantioselective α-fluorination of both cyclic and acyclic β-dicarbonyl compounds has been successfully achieved using β,β-diaryl serine organocatalysts, often with the addition of an alkali carbonate to enhance the reaction's efficiency. acs.org In many cases, these reactions yield the desired α-fluorinated β-dicarbonyl compounds in good yields and with excellent enantioselectivity, often exceeding 95% enantiomeric excess (ee). acs.org
Given these precedents, it is highly probable that this compound could serve as a substrate in similar catalytic enantioselective fluorination reactions. The reaction would be expected to occur at the C3 position, the carbon flanked by the two carbonyl groups, to yield Methyl 3-fluoro-6-methyl-2,4-dioxoheptanoate. The stereochemical outcome of such a reaction would be dictated by the specific chiral catalyst and reaction conditions employed.
The resulting fluorinated β,δ-diketoester would be a valuable synthetic intermediate. The dicarbonyl and ester functionalities offer multiple sites for further chemical transformations, allowing for the incorporation of the fluorinated core into a wide array of more complex molecular architectures with potential applications in medicinal chemistry and materials science.
Enzymatic Transformations and Biocatalytic Applications
The use of enzymes as catalysts in organic synthesis, or biocatalysis, has emerged as a powerful tool for conducting highly selective and environmentally benign chemical transformations. The dicarbonyl and ester functionalities within this compound make it a prime candidate for a variety of enzymatic reactions.
Substrates for Bioreduction and Enzymatic Hydrolysis Reactions
Bioreduction:
The carbonyl groups of this compound are susceptible to reduction to the corresponding hydroxyl groups. Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity, a transformation that is often challenging to achieve with conventional chemical methods. acs.org These enzymes have been extensively used for the asymmetric reduction of prochiral ketones, yielding chiral alcohols that are valuable building blocks in the pharmaceutical industry. rsc.org
Specifically, the enzymatic reduction of diketones has been a subject of significant interest. For example, the stereoselective reduction of α-diketones to the corresponding (R)-hydroxyketones has been achieved using (R,R)-butane-2,3-diol dehydrogenase. rsc.org Similarly, various ketoreductases from fungi and humans have been shown to catalyze the enantioselective production of α-hydroxy ketones from symmetrical diketone precursors. rsc.org
Given this, it is conceivable that this compound could serve as a substrate for ketoreductases. The two ketone moieties at the C2 and C4 positions present interesting possibilities for selective reduction. Depending on the enzyme used, it may be possible to achieve:
Monoreduction: Selective reduction of one of the two carbonyl groups to yield a chiral β-hydroxy-δ-ketoester or a δ-hydroxy-β-ketoester.
Diastereoselective Direduction: Reduction of both carbonyl groups to produce a dihydroxy ester with specific stereochemistry at the newly formed chiral centers.
The outcome of such a bioreduction would be highly dependent on the specific ketoreductase employed, as different enzymes exhibit distinct substrate specificities and stereopreferences.
Enzymatic Hydrolysis:
The methyl ester group in this compound is a potential target for enzymatic hydrolysis. Lipases are a class of enzymes that are widely used in organic synthesis for the hydrolysis of esters. acs.orgnih.govnih.gov These enzymes can exhibit high levels of chemoselectivity, regioselectivity, and enantioselectivity.
Lipase-catalyzed hydrolysis of the methyl ester in this compound would yield the corresponding carboxylic acid, 6-methyl-2,4-dioxoheptanoic acid. This reaction would proceed under mild conditions, avoiding the harsh basic or acidic conditions often required for chemical hydrolysis that could lead to undesired side reactions or degradation of the dicarbonyl moiety. pressbooks.pubyoutube.com
Furthermore, if a racemic mixture of a chiral derivative of this compound were used, lipase-catalyzed hydrolysis could potentially be employed for kinetic resolution. In a kinetic resolution, one enantiomer of the racemic substrate is preferentially hydrolyzed by the enzyme, allowing for the separation of the unreacted enantiomer of the ester from the enantiomerically enriched carboxylic acid product. This is a common strategy for the preparation of enantiopure compounds. acs.org
Enzyme Interaction Studies and Pathway Elucidation
Understanding how a substrate binds to the active site of an enzyme is crucial for explaining and predicting the enzyme's catalytic activity and selectivity. For a molecule like this compound, studies of its interaction with enzymes like ketoreductases and lipases would provide valuable insights into the molecular basis of biocatalysis.
Techniques such as molecular docking, a computational method that predicts the preferred orientation of a substrate when bound to an enzyme's active site, can be employed to rationalize the substrate specificity and stereoselectivity of these enzymes. researchgate.net Such studies can reveal key interactions, like hydrogen bonds between the substrate's carbonyl or ester groups and amino acid residues in the enzyme's active site, which are critical for catalysis. researchgate.net By understanding these interactions, it becomes possible to engineer enzymes with improved properties for specific applications.
In the context of metabolic pathways, dicarbonyl compounds are known to be involved in various cellular processes. nih.gov For instance, α-dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal (B44143) are byproducts of glycolysis and can react with biomolecules. nih.govacs.org While there is no direct evidence linking this compound to a specific metabolic pathway, its structure as a β,δ-dicarbonyl compound suggests it could potentially interact with enzymes involved in dicarbonyl metabolism.
The study of how enzymes process such molecules can aid in the elucidation of novel metabolic pathways. For example, the identification of enzymes that can act on this compound could lead to the discovery of new metabolic routes for the synthesis or degradation of related compounds in living organisms.
Q & A
Basic: What are the recommended synthetic pathways for Methyl 6-methyl-2,4-dioxoheptanoate, and how can purity be optimized?
Methodological Answer:
this compound can be synthesized via Claisen condensation or esterification of the corresponding diacid precursor . For example:
- Esterification: React 6-methyl-2,4-dioxoheptanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the ester. Confirm purity (>98%) by HPLC (C18 column, mobile phase: acetonitrile/water 70:30, UV detection at 210 nm) .
Key Consideration: Optimize reaction time and catalyst concentration to minimize side products like unreacted diacid or over-esterified derivatives.
Advanced: How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
Methodological Answer:
¹H and ¹³C NMR are critical for distinguishing regioisomers and confirming substituent positions. For example:
- ¹H NMR: The methyl group at position 6 (δ ~1.2 ppm, d, J=6.8 Hz) and diketone protons (δ ~3.1–3.3 ppm, multiplet) can be compared to analogs like methyl 6-methyl-2,4-dihydroxybenzoate (δ shifts in , Table VI).
- ¹³C NMR: The carbonyl carbons (C2 and C4) appear at δ ~200–210 ppm, while the ester carbonyl (C7) resonates at δ ~170 ppm.
Data Contradiction Analysis: Discrepancies in chemical shifts across solvents (e.g., DMSO vs. CDCl₃) require calibration using internal standards. For example, highlights solvent-dependent δ variations in similar diketones .
Basic: What analytical techniques are essential for characterizing this compound stability under storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound at 25°C/60% RH, 40°C/75% RH, and 60°C (dry) for 1–3 months.
- Analysis: Use HPLC to quantify degradation products (e.g., hydrolyzed diacid or decarboxylated derivatives).
- Key Findings: notes that diketones are prone to hydrolysis under high humidity; thus, desiccated storage at –20°C is recommended for long-term stability .
Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs for enzyme inhibition?
Methodological Answer:
- Core Modifications: Introduce substituents at the methyl (C6) or ester (C7) positions to modulate steric and electronic effects. For example, shows that quinazoline derivatives with similar diketone motifs exhibit α-glucosidase inhibition when substituted with electron-withdrawing groups .
- Assay Design: Test analogs against target enzymes (e.g., α-glucosidase or proteases) using fluorometric or colorimetric assays (e.g., p-nitrophenyl substrate hydrolysis).
- Data Interpretation: Correlate IC₅₀ values with substituent Hammett constants (σ) to predict activity trends.
Basic: What are the common impurities in this compound synthesis, and how are they identified?
Methodological Answer:
- Typical Impurities:
- Unreacted diacid (retention time ~2.5 min in HPLC).
- Methyl ester of mono-keto intermediates (e.g., methyl 6-methyl-2-oxoheptanoate).
- Detection: Use LC-MS (ESI+) to identify molecular ions ([M+H]+ for diacid: m/z ~187; ester: m/z ~201).
Reference: highlights similar impurity profiles for ethyl 6-methyl-2,4-dioxoheptanoate, emphasizing the need for rigorous gradient elution during purification .
Advanced: How do solvent polarity and pH affect the tautomeric equilibrium of this compound?
Methodological Answer:
- Tautomerization Studies: In polar solvents (e.g., D₂O), the diketone may exist as a enol tautomer (δ ~12 ppm for enolic OH in ¹H NMR). In nonpolar solvents (e.g., CDCl₃), the diketo form dominates.
- pH Dependence: Under acidic conditions (pH < 4), protonation stabilizes the diketo form; at neutral/basic pH, enolate formation is favored.
Data Source: ’s NMR comparison of related compounds in different solvents supports this behavior .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and safety goggles.
- Ventilation: Conduct reactions in a fume hood due to potential methanol vapor release during synthesis.
- Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal.
Reference: ’s safety data for structurally similar esters underscores the importance of avoiding inhalation and skin contact .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?
Methodological Answer:
- DFT Calculations: Optimize the molecule’s geometry at the B3LYP/6-31G(d) level to locate electrophilic sites (e.g., C2 and C4 carbonyl carbons).
- Fukui Indices: Calculate nucleophilic attack susceptibility; higher indices indicate reactive positions.
- Validation: Compare predicted reactivity with experimental data (e.g., reaction rates with amines or Grignard reagents).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
